

# An In Vivo Comparative Analysis of Trichocereine and N-methylmescaline

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## Compound of Interest

Compound Name: Trichocereine

Cat. No.: B14164243

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Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended for informational and research purposes only.

**Trichocereine** and N-methylmescaline are chemical compounds with psychoactive potential and their research is subject to regulatory oversight in many jurisdictions.

While direct, head-to-head in vivo comparative studies of **Trichocereine** and N-methylmescaline are not readily available in the published scientific literature, this guide synthesizes the existing data from separate preclinical and human studies to provide a comparative overview of their pharmacological and physiological effects.

## Introduction

**Trichocereine** (N,N-dimethylmescaline) and N-methylmescaline are both N-methylated derivatives of the classic psychedelic phenethylamine, mescaline.<sup>[1][2]</sup> They are found as alkaloids in various cactus species.<sup>[1][2]</sup> Their structural similarity to mescaline has prompted interest in their potential psychoactive effects and pharmacological profiles. This guide aims to collate the available in vivo data to facilitate a comparative understanding of these two compounds.

## Data Presentation

The following tables summarize the key quantitative data available for **Trichocereine** and N-methylmescaline.

Table 1: Comparative Pharmacological Data

Parameter	Trichocereine (N,N-dimethylmescaline)	N-methylmescaline	Mescaline (for reference)
**Serotonin Receptor Affinity (A <sub>2</sub> ) **	Not explicitly defined in search results.	~5,250 nM (approx. half the affinity of mescaline)[2]	~2,240 nM[2]
Substitution for Mescaline in Rodents (Drug Discrimination)	Full substitution at 50 mg/kg (intraperitoneal) [1][3]	No significant substitution[2][3]	-
Reported Human Psychoactive Dose	Conflicting reports: Inactive up to 630 mg orally; moderate effects at 400 mg sublingually[1][4]	No central or peripheral effects up to 25 mg[2]	200-400 mg (sulfate salt)[5]
Observed In Vivo Effects in Rodents	Amphetamine-like excitation[1][6]	Saline-like responses in drug discrimination studies[3]	Hypolocomotion, increased startle reactions[7]

Table 2: Natural Occurrence

Compound	Primary Natural Sources
Trichocereine	Trichocereus terscheckii (major alkaloid), Gymnocalycium spp., Turbinicarpus spp., Acacia berlandieri, Acacia rigidula[1]
N-methylmescaline	Lophophora williamsii (peyote), Pelecyphora aselliformis, Pachycereus pringlei[2]

## Experimental Protocols

### Rodent Drug Discrimination Studies

A key method for assessing the subjective effects of psychoactive compounds in animals is the drug discrimination paradigm. The data cited in this guide for mescaline substitution likely followed a protocol similar to the one described below.

Objective: To determine if an animal trained to recognize the subjective effects of a specific drug (the training drug, e.g., mescaline) will also recognize the effects of a novel compound (the test drug, e.g., **Trichocereine** or N-methylmescaline).

Protocol:

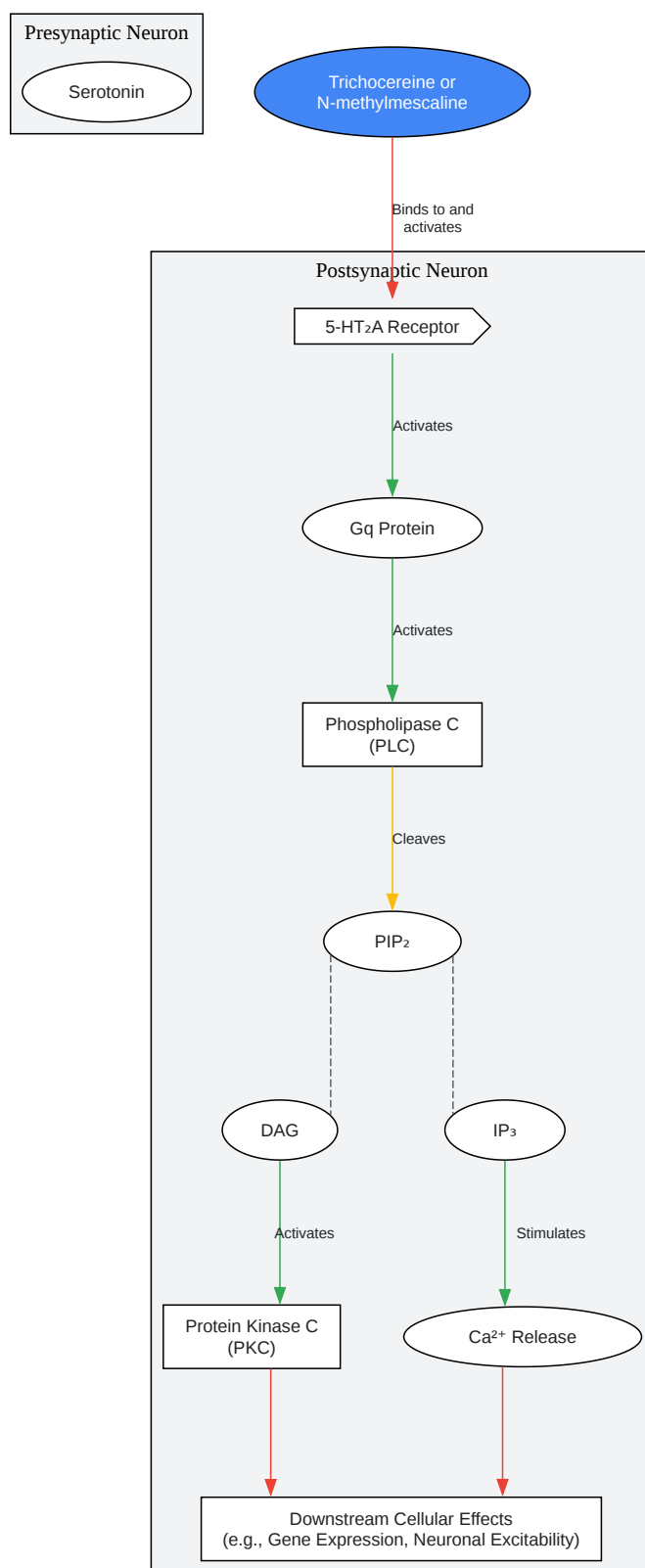
- Training Phase:
  - Animals (typically rats or pigeons) are trained in an operant chamber with two levers.
  - On days when they are administered the training drug (e.g., mescaline, 25 mg/kg, i.p.), pressing one specific lever (the "drug-appropriate" lever) results in a reward (e.g., a food pellet). Pressing the other lever has no consequence.
  - On days when they are administered a control substance (e.g., saline), pressing the other lever (the "saline-appropriate" lever) results in a reward.
  - This training continues until the animals reliably press the correct lever based on the substance they received.
- Testing Phase:
  - Once trained, the animals are administered a test drug (e.g., various doses of **Trichocereine** or N-methylmescaline).
  - During the test session, pressing either lever may or may not be rewarded (extinction conditions) to see which lever the animal prefers.
  - Full Substitution: If the animals predominantly press the "drug-appropriate" lever, it indicates that the test drug produces subjective effects similar to the training drug.
  - Partial Substitution: If the animals press both levers, it may indicate some similarity in effects.

- No Substitution: If the animals predominantly press the "saline-appropriate" lever, it indicates that the test drug's effects are not perceived as being similar to the training drug.

## Visualizations

### Hypothesized Signaling Pathway for Phenethylamine Psychedelics

While the precise downstream signaling cascades for **Trichocereine** and N-methylmescaline have not been fully elucidated, the primary mechanism of action for classic phenethylamine psychedelics like mescaline involves agonism at the serotonin 2A receptor (5-HT<sub>2A</sub>). The following diagram illustrates this general pathway.

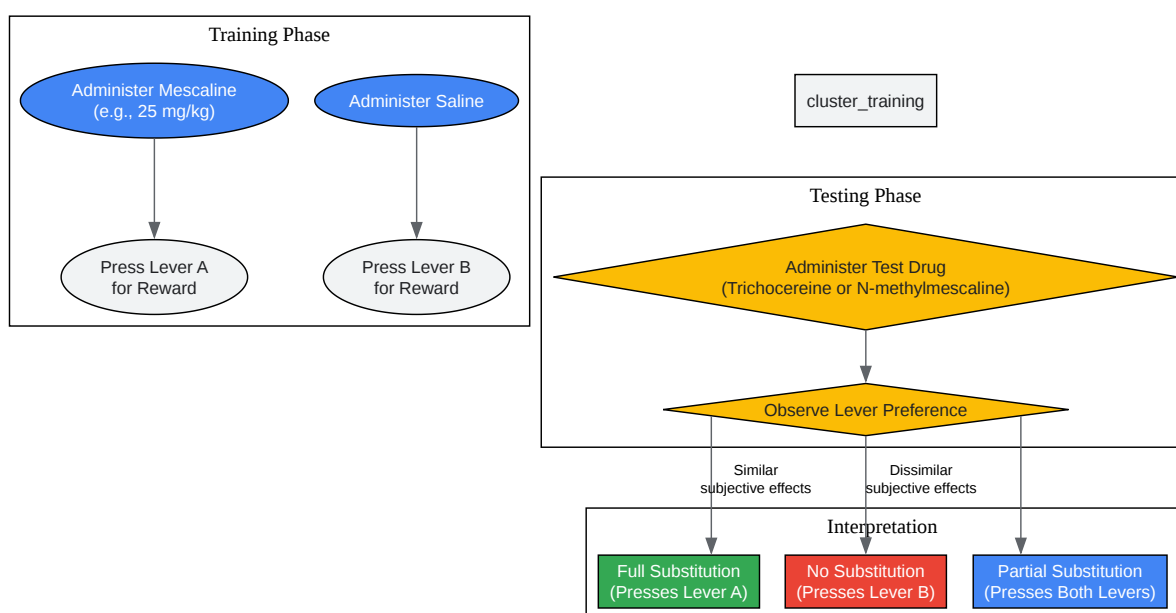


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Caption: Hypothesized 5-HT<sub>2A</sub> receptor signaling pathway for phenethylamine compounds.

## Experimental Workflow for Drug Discrimination Study

The following diagram outlines the logical flow of a typical drug discrimination experiment used to compare the subjective effects of these compounds.



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Caption: Workflow of a two-lever drug discrimination experiment.

## Summary and Conclusion

The available in vivo evidence, primarily from rodent drug discrimination studies, suggests a significant pharmacological divergence between **Trichocereine** and N-methylmescaline.

- **Trichocereine** demonstrates mescaline-like subjective effects in rodents, as evidenced by its full substitution in drug discrimination paradigms.[1][3] This suggests that it acts on similar central nervous system pathways as mescaline. However, its psychoactivity in humans is a subject of conflicting reports, with some studies indicating no effect and others suggesting mild psychedelic properties at high doses.[1][4] The amphetamine-like excitation observed in rodents further complicates its profile.[1][6]
- N-methylmescaline, in contrast, does not substitute for mescaline in rodents, indicating a lack of similar subjective effects.[2][3] This aligns with its lower affinity for serotonin receptors compared to mescaline and reports of no psychoactive effects in humans at the doses tested.[2] It has been hypothesized that N-methylmescaline could become psychoactive when combined with monoamine oxidase inhibitors (MAOIs).[2]

In conclusion, based on current preclinical data, **Trichocereine** appears to be a more centrally active compound with a closer pharmacological relationship to mescaline than N-methylmescaline. N-methylation appears to have a divergent impact on the in vivo activity of mescaline, with di-methylation (**Trichocereine**) potentially retaining some central effects while mono-methylation (N-methylmescaline) appears to significantly reduce or abolish them. Further research, including direct comparative studies and receptor binding assays, is necessary to fully elucidate the pharmacological nuances of these two compounds.

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